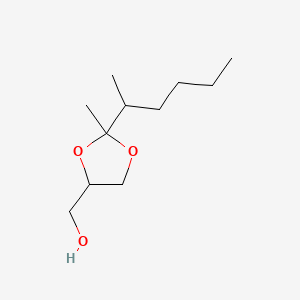
2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure that includes a dioxolane ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while reduction could produce simpler alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may have applications in studying biochemical pathways and interactions due to its unique structure.
Medicine: Potential medicinal applications could include its use as a precursor for drug development or as a model compound in pharmacological studies.
Industry: In industrial settings, it could be used in the production of specialty chemicals, polymers, or as a solvent in various processes.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol exerts its effects would depend on its specific interactions with molecular targets. The dioxolane ring and methanol group may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-pentanol: A similar compound with a simpler structure, known for its use in organic synthesis and as a solvent.
tert-Amyl alcohol: Another related compound with applications in the chemical industry and as a solvent.
Propriétés
Numéro CAS |
63980-38-1 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(2-hexan-2-yl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-9(2)11(3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
HADGDWQOEKNXOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C1(OCC(O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


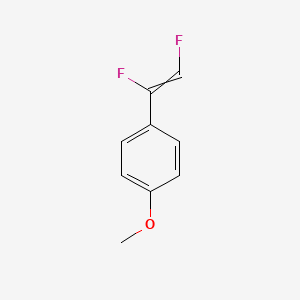
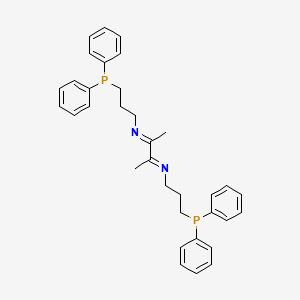
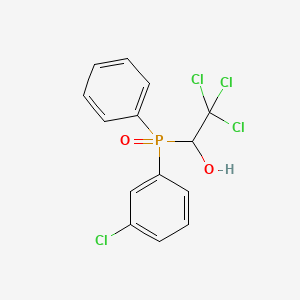

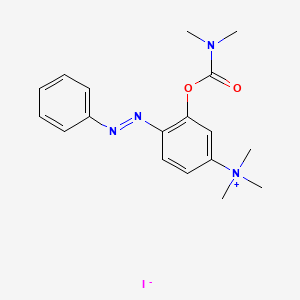
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
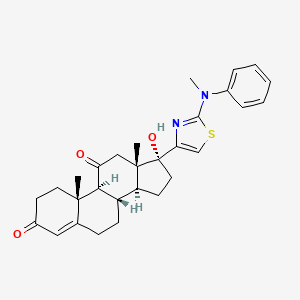
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
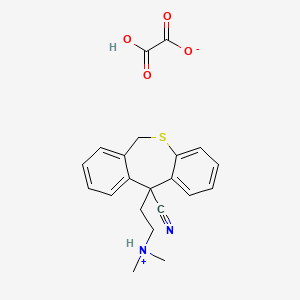
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
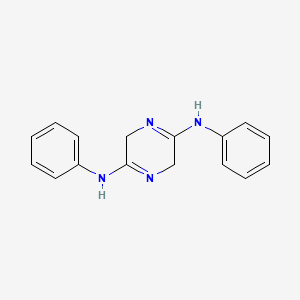
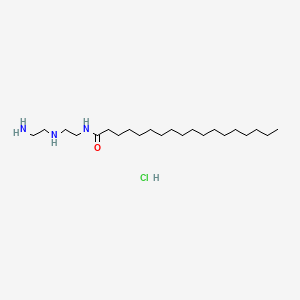
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
